molecular formula C18H14F2N2OS B2730744 2-(2,4-difluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide CAS No. 1795197-78-2

2-(2,4-difluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

Cat. No.: B2730744
CAS No.: 1795197-78-2
M. Wt: 344.38
InChI Key: JXCSIDLBYXLGIT-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluorophenyl group, a thiazolyl group, and an acetamide linkage. Its unique structure imparts specific chemical and physical properties that make it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile displaces a leaving group on a difluorobenzene derivative.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions and improve product isolation.

    Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions and product purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the aromatic rings can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,4-difluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of specific genes, resulting in changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-difluorophenyl)-N-(2-phenyl)acetamide: Lacks the thiazole ring, which may result in different chemical and biological properties.

    2-(2,4-difluorophenyl)-N-(2-(2-methylthiazol-4-yl)ethyl)acetamide: Contains an ethyl group instead of a phenyl group, which may affect its reactivity and interactions.

Uniqueness

2-(2,4-difluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is unique due to the presence of both the difluorophenyl and thiazolyl groups, which impart specific chemical and biological properties

Biological Activity

The compound 2-(2,4-difluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory effects based on various studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H14F2N2SC_{16}H_{14}F_{2}N_{2}S, with a molecular weight of approximately 308.36 g/mol. The structure features a difluorophenyl group and a thiazole moiety, which are known to contribute to the biological activity of similar compounds.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound were evaluated against various cancer cell lines.

  • Cell Line Studies : In vitro studies demonstrated that compounds with similar structures showed IC50 values ranging from 4.36 μM to 18.76 μM against human colon cancer (HCT116) cells, indicating moderate to high anticancer activity compared to standard drugs like doxorubicin .
  • Mechanism of Action : The mechanism of action for these compounds often involves the induction of apoptosis in tumor cells through the activation of caspase pathways, which are critical for programmed cell death .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been well-documented. The compound was tested against various bacterial strains:

  • Gram-positive Bacteria : Compounds similar to this compound showed significant activity against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Gram-negative Bacteria : The compound exhibited activity against Escherichia coli and Pseudomonas aeruginosa, although the efficacy was generally lower than that observed for Gram-positive strains .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been explored in several studies:

  • In Vivo Studies : Research indicated that compounds with similar structures could reduce inflammation markers in animal models. For example, compounds were shown to inhibit the expression of cyclooxygenase (COX) enzymes in RAW264.7 macrophage cells .
  • Mechanisms : The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation .

Data Summary

Biological ActivityTest SystemIC50/MICReference
AnticancerHCT116 (human colon cancer)4.36 μM - 18.76 μM
AntimicrobialS. aureus (Gram-positive)MIC = 2 μg/ml
E. coli (Gram-negative)MIC = 7 μg/ml
Anti-inflammatoryRAW264.7 cellsInhibition of COX enzymes

Case Studies

In a study evaluating a series of thiazole derivatives, it was found that specific substitutions on the thiazole ring significantly influenced both anticancer and antimicrobial activities. For example, the introduction of halogen groups enhanced the potency against cancer cell lines while also improving antibacterial efficacy against resistant strains like MRSA .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2OS/c1-11-21-17(10-24-11)14-4-2-3-5-16(14)22-18(23)8-12-6-7-13(19)9-15(12)20/h2-7,9-10H,8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCSIDLBYXLGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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